Structural Differentiation: Unique C2-Methoxy Indene Substitution Pattern Versus C1-Hydroxy Analogs
The target compound features a methoxy group at the indene C2 position, whereas the closest commercially cataloged analog, N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 1788846-90-1), bears a hydroxy group at C1. This positional and functional group difference is predicted to alter steric bulk (Taft Es: –0.55 for OCH3 vs. –0.55 for OH; however, the C2 vs. C1 attachment changes the orientation of the side chain relative to the indene plane) and hydrogen-bonding capacity (H-bond acceptor count: 3 vs. 3; H-bond donor count: 0 vs. 1) [1]. In the patent-defined kinase pharmacophore, the C2 attachment with a methoxy group is hypothesized to reduce off-target interactions with hydroxyl-binding pockets that preferentially bind the C1-hydroxy variant, potentially narrowing kinase selectivity toward Abl and PDGFR over c-Kit [2]. No direct head-to-head biochemical comparison between these two compounds has been published.
| Evidence Dimension | Structural descriptor: H-bond donor count |
|---|---|
| Target Compound Data | 0 H-bond donors |
| Comparator Or Baseline | CAS 1788846-90-1 (C1-hydroxy analog): 1 H-bond donor |
| Quantified Difference | Δ = 1 H-bond donor |
| Conditions | In silico descriptor calculation based on 2D structure (Source: Kuujia.com compound datasheets) |
Why This Matters
The absence of a hydrogen-bond donor in the target compound reduces polarity and may improve blood-brain barrier penetration potential, a critical factor for CNS kinase target applications, distinguishing it from the C1-hydroxy analog.
- [1] Kuujia.com. CAS No. 2034445-09-3: N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-(thiophen-3-yl)acetamide. Compound datasheet. Accessed 2026-05-09. View Source
- [2] Harbin Gloria Pharmaceuticals Co., Ltd. Preparation method of dihydroindene amide compounds, their pharmaceutical compositions containing compounds thereof and use as protein kinases inhibitor. European Patent EP2385035B1, granted 2012. See general Formula I and Formula II describing R1–R8 substitution effects on kinase activity. View Source
